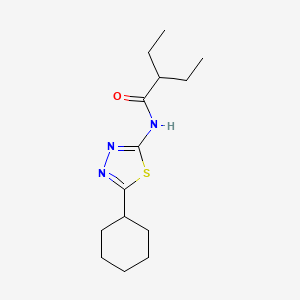
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide, also known as EFMA, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. EFMA is a member of the acrylamide family of compounds, which are known for their diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a key role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxicity and apoptosis-inducing properties, N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to inhibit angiogenesis, or the formation of new blood vessels. This is an important property for cancer treatment, as tumors require a blood supply to grow and metastasize. N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide for lab experiments is its high solubility in a range of solvents, which makes it easy to work with in vitro. However, N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide is also relatively unstable and can degrade over time, which can be a limitation for long-term experiments. N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide can also be toxic to normal cells at high concentrations, which can make it difficult to determine the therapeutic window of the compound.
Direcciones Futuras
For research on N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide include the development of prodrugs, investigation in combination with other anticancer agents, and further studies on its mechanism of action.
Métodos De Síntesis
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-ethylphenylamine with 5-methyl-2-furancarboxylic acid to form an intermediate product. This intermediate is then treated with acryloyl chloride to yield N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide. The purity of N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide can be enhanced through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide exhibits significant cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-13-5-7-14(8-6-13)17-16(18)11-10-15-9-4-12(2)19-15/h4-11H,3H2,1-2H3,(H,17,18)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQXTKWLKWFKSV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)



![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)



![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)